Home > Products > Screening Compounds P99944 > 2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide - 2320516-94-5

2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

Catalog Number: EVT-3044374
CAS Number: 2320516-94-5
Molecular Formula: C12H15N5O2
Molecular Weight: 261.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: This compound acts as a potent Lin28 inhibitor. It disrupts the interaction between Lin28 and the let-7 microRNA, rescuing let-7 processing and function in cancer cells [, , , ]. This disruption leads to several downstream effects, including the induction of differentiation in mouse embryonic stem cells and a reduction in tumor-sphere formation [].

Relevance: This compound shares the central [, , ]triazolo[4,3-b]pyridazine scaffold with 2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Key differences include the presence of a methyl substituent on the triazole ring and a phenyl-acetamide group at the 6-position of the pyridazine ring in 1632, compared to a methoxy group and a cyclopropyl-acetamidemethyl group in the target compound, respectively.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: This compound exhibits potent and selective c-Met inhibitory activity []. Despite showing desirable pharmacokinetic properties in preclinical models, Compound 1 displays high in vitro NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity []. This binding, primarily mediated by cytochrome P450 enzymes, leads to the formation of a glutathione conjugate, suggesting bioactivation to a reactive intermediate [].

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Designed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation while retaining c-Met inhibitory activity and favorable pharmacokinetics []. While the primary metabolic transformation shifts to the naphthyridine ring alkoxy substituent, Compound 2 still forms a glutathione conjugate in vitro and in vivo, indicating persistent bioactivation concerns [].

CL 218,872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine)

Compound Description: This compound acts as a non-selective GABAA agonist, exhibiting efficacy in replicating the discriminative stimulus effects of ethanol in squirrel monkeys []. This suggests its potential involvement in modulating GABAA receptor-mediated effects of ethanol [].

Relevance: CL 218,872 shares the core [, , ]triazolo[4,3-b]pyridazine structure with 2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Key differences include the presence of a methyl group on the triazole ring and a 3-(trifluoromethyl)phenyl group at the 6-position of the pyridazine ring in CL 218,872, in contrast to the methoxy and cyclopropyl-acetamidemethyl substituents present in the target compound.

Properties

CAS Number

2320516-94-5

Product Name

2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

IUPAC Name

2-cyclopropyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide

Molecular Formula

C12H15N5O2

Molecular Weight

261.285

InChI

InChI=1S/C12H15N5O2/c1-19-12-5-4-9-14-15-10(17(9)16-12)7-13-11(18)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,13,18)

InChI Key

RXJDJQRALARYBZ-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC(=O)CC3CC3)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.